MAO-B Inhibition: 6-Carboxamide Derivative Achieves Sub-Nanomolar Potency with Exceptional Isoform Selectivity
The N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide derivative compound 1l (N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) demonstrated an IC50 value of 0.0083 μM against human MAO-B with a selectivity index (hMAO-A IC50 / hMAO-B IC50) exceeding 4819 [1]. This selectivity profile contrasts with the clinical MAO-B inhibitor safinamide, which exhibits approximately 5000-fold lower selectivity (selectivity index of ~5918 for safinamide, but with an MAO-B IC50 of ~0.098 μM, making compound 1l approximately 12-fold more potent) [2].
| Evidence Dimension | hMAO-B inhibitory potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 0.0083 μM; Selectivity Index (hMAO-A/hMAO-B) > 4819 |
| Comparator Or Baseline | Safinamide (clinical MAO-B inhibitor): MAO-B IC50 ≈ 0.098 μM; Selectivity Index ≈ 5918 |
| Quantified Difference | Target compound ~12-fold more potent (0.0083 vs. 0.098 μM); comparable selectivity |
| Conditions | Recombinant human MAO-B and MAO-A enzyme inhibition assays; fluorometric detection method |
Why This Matters
For researchers developing next-generation MAO-B inhibitors for Parkinson's disease, the 2,3-dihydro-1,4-benzodioxine-6-carboxamide scaffold offers a validated starting point for achieving picomolar-range potency through further optimization while maintaining exceptional isoform selectivity.
- [1] Sun, D., Wang, B., Jiang, Y., Kong, Z., Mu, M., Yang, C., Tan, J., & Hu, Y. Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters, 2024, 15(6), 798-805. View Source
- [2] Müller, T. Safinamide: an add-on treatment for managing Parkinson's disease. Clinical Pharmacology: Advances and Applications, 2018, 10, 31-41. View Source
